Clofenamide

Description

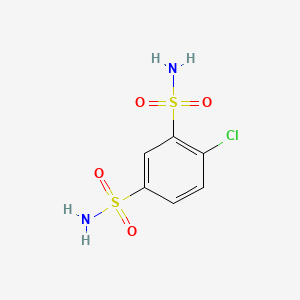

This compound is a benzenedisulfonamide-based agent and carbonic anhydrase (CA) inhibitor with diuretic activity. This compound inhibits CA, thereby preventing sodium, bicarbonate and thus water reabsorption in the proximal convoluted tubule resulting in diuresis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENBAISIHCWPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046153 | |

| Record name | Clofenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-95-4 | |

| Record name | Clofenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582ILN204B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Diuretic Mechanism of Clofenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenamide, a benzenedisulfonamide derivative, exerts its diuretic effect primarily through the inhibition of carbonic anhydrase, a key enzyme in renal bicarbonate reabsorption. This guide provides a detailed exploration of the molecular mechanism of action of this compound, supported by quantitative data from related compounds, comprehensive experimental protocols for assessing diuretic and inhibitory activity, and visualizations of the relevant physiological and experimental pathways.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is classified as a low-ceiling sulfonamide diuretic.[1] Its principal mechanism of action is the potent, non-competitive, and reversible inhibition of carbonic anhydrase (CA) enzymes.[2]

In the kidney, carbonic anhydrase is abundant in the proximal convoluted tubule (PCT) cells, existing as both a cytosolic isoform (CA-II) and a membrane-bound isoform (CA-IV) on the apical (luminal) brush border.[3] These enzymes play a crucial role in the reabsorption of sodium bicarbonate (NaHCO₃).

The process, in the absence of inhibition, is as follows:

-

Filtration: Bicarbonate ions (HCO₃⁻) are freely filtered at the glomerulus and enter the lumen of the proximal tubule.

-

H⁺ Secretion: The sodium-hydrogen exchanger 3 (NHE3) on the apical membrane of PCT cells secretes protons (H⁺) into the tubular lumen in exchange for sodium ions (Na⁺).[4]

-

Carbonic Acid Formation: In the lumen, secreted H⁺ combines with filtered HCO₃⁻ to form carbonic acid (H₂CO₃). This reaction is catalyzed by the brush border-bound CA-IV.

-

CO₂ and H₂O Formation: H₂CO₃ is unstable and rapidly dissociates into carbon dioxide (CO₂) and water (H₂O), a reaction also catalyzed by CA-IV.

-

CO₂ Reabsorption: CO₂ is lipid-soluble and readily diffuses across the apical membrane into the PCT cell.

-

Intracellular Rehydration: Inside the cell, cytosolic CA-II catalyzes the reverse reaction, hydrating CO₂ with water to reform H₂CO₃.

-

Intracellular Dissociation: H₂CO₃ dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled back into the lumen by NHE3, and the HCO₃⁻ is transported across the basolateral membrane into the interstitium and blood, primarily via the Na⁺/HCO₃⁻ cotransporter.

This compound disrupts this cycle by inhibiting both CA-IV and CA-II. This inhibition leads to:

-

Reduced H⁺ Secretion: The decreased intracellular production of H⁺ limits the activity of the NHE3 exchanger, thereby reducing Na⁺ reabsorption.

-

Accumulation of HCO₃⁻ in the Lumen: The failure to efficiently convert H₂CO₃ to CO₂ and H₂O in the lumen, and the reduced H⁺ secretion, leads to an accumulation of bicarbonate in the tubular fluid.

-

Osmotic Diuresis: The retained Na⁺ and HCO₃⁻ in the tubular lumen exert an osmotic effect, holding water within the tubule and leading to increased urine output. The result is a diuresis characterized by the excretion of alkaline urine rich in sodium and bicarbonate.[2]

Quantitative Data

Carbonic Anhydrase Inhibition

The inhibitory potency of a compound against an enzyme is typically expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The following table summarizes the Kᵢ values of acetazolamide against several human (h) carbonic anhydrase isoforms.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of Acetazolamide (nM) |

| hCA I | 250[5] |

| hCA II | 12[3][5] |

| hCA IV | 74[3][5] |

| hCA IX | 25.8[5] |

| hCA XII | 5.7[5] |

Table 1: Inhibition constants (Kᵢ) of acetazolamide against various human carbonic anhydrase isoforms. Lower values indicate higher potency.

Effects on Urinary Electrolyte Excretion

The diuretic action of this compound results in characteristic changes in the urinary excretion of electrolytes. While specific data for this compound is limited, a study on acetazolamide provides insight into the expected effects.

| Parameter | Placebo | Acetazolamide (250 mg x 3 doses) |

| Urine Flow | Baseline | Elevated[6][7] |

| Urine pH | Baseline | Elevated[6][7] |

| Urinary Na⁺ Excretion | Baseline | No significant change in this study[6][7] |

| Urinary K⁺ Excretion | Baseline | Elevated[6][7] |

| Urinary Cl⁻ Excretion | Baseline | No significant change in this study[6][7] |

| Urinary HCO₃⁻ Excretion | Baseline | Elevated[6][7] |

Table 2: Effects of Acetazolamide on Urinary Parameters in Healthy Males. Note: The lack of a significant increase in urinary Na⁺ and Cl⁻ in this particular study design may not reflect the overall natriuretic effect, as other studies have demonstrated increased sodium excretion.

Experimental Protocols

In Vivo Assessment of Diuretic Activity (Lipschitz Test)

This standard method is used to evaluate the diuretic, natriuretic, and saluretic activity of a test compound in rats.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Fasting: Food is withheld for 18 hours prior to the experiment, with free access to water.

-

Grouping: Animals are divided into groups (n=6):

-

Control group (vehicle, e.g., 0.9% saline)

-

Standard group (e.g., Furosemide, 20 mg/kg)

-

Test groups (this compound at various doses)

-

-

Hydration: All animals receive an oral priming dose of 0.9% saline (e.g., 25 mL/kg) to ensure a uniform state of hydration and promote diuresis.

-

Drug Administration: Immediately after hydration, the respective drugs or vehicle are administered orally.

-

Urine Collection: Animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 or 24 hours.[8]

-

Analysis:

-

Urine Volume: The total volume of urine is measured for each animal.

-

Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine are determined using a flame photometer or ion-selective electrodes.

-

pH: The pH of the collected urine is measured.

-

-

Calculations:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic, Kaliuretic, and Saluretic Activity: Total amount of each electrolyte excreted is calculated (concentration × volume).

-

Lipschitz Value: (Urine excretion of test group) / (Urine excretion of a standard diuretic like urea)[9]

-

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This is a highly sensitive method for determining the kinetics of carbonic anhydrase inhibition.

Methodology:

-

Principle: The assay measures the CA-catalyzed hydration of CO₂ by monitoring the associated change in pH.[10] A pH indicator dye (e.g., phenol red) is used, and the change in its absorbance is measured spectrophotometrically over a very short time scale.[11]

-

Instrumentation: A stopped-flow instrument is required, which allows for the rapid mixing of two solutions and the immediate measurement of a signal (e.g., absorbance).

-

Reagents:

-

Buffer solution (e.g., HEPES or Tris-HCl at a physiological pH)

-

pH indicator (e.g., phenol red)

-

Purified carbonic anhydrase isoenzyme

-

CO₂-saturated water

-

Inhibitor stock solution (this compound)

-

-

Procedure:

-

Syringe 1: Contains the buffer, pH indicator, and the carbonic anhydrase enzyme.

-

Syringe 2: Contains the CO₂-saturated buffer.

-

The instrument rapidly mixes the contents of the two syringes.

-

The hydration of CO₂ to H₂CO₃, and its subsequent dissociation to H⁺ and HCO₃⁻, causes a rapid drop in pH.

-

The change in absorbance of the pH indicator is monitored over time (milliseconds).

-

The initial rate of the reaction is calculated.

-

-

Inhibition Measurement: The assay is repeated with varying concentrations of this compound in Syringe 1. The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Associated Signaling Pathways

While the primary mechanism of this compound is the direct inhibition of carbonic anhydrase, this action has downstream consequences on other cellular processes and may be influenced by broader signaling networks.

Na⁺/H⁺ Exchanger (NHE3)

The activity of the apical Na⁺/H⁺ exchanger (NHE3) is intrinsically linked to the function of carbonic anhydrase.[4] CA-II provides the H⁺ substrate for NHE3.[12] Therefore, by inhibiting CA-II, this compound reduces the available pool of intracellular protons, which in turn decreases the driving force for NHE3-mediated Na⁺ reabsorption. This represents an indirect regulatory effect on this key transporter.

WNK Kinase Pathway

The "With-No-Lysine" (WNK) family of serine/threonine kinases are crucial regulators of renal ion transport.[13][14][15] WNK kinases can influence the activity of various transporters, including those in the distal nephron. While the direct interaction of this compound with the WNK pathway has not been established, it is a significant signaling cascade in the overall regulation of renal sodium handling and blood pressure, and therefore represents a potential area for further investigation into the broader effects of sulfonamide diuretics.[13][15]

Conclusion

This compound's diuretic action is well-established as a consequence of carbonic anhydrase inhibition in the proximal convoluted tubule. This leads to a reduction in sodium and bicarbonate reabsorption and a subsequent osmotic diuresis. While specific quantitative data for this compound remains elusive in the public domain, the methodologies for its characterization are well-defined, and the effects of related compounds like acetazolamide provide a strong indication of its expected pharmacological profile. Further research into the potential interactions of this compound with broader renal signaling pathways, such as the WNK kinase network, could provide deeper insights into its complete mechanism of action.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Body water and electrolyte responses to acetazolamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The WNK Kinase Network Regulating Sodium, Potassium, and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WNK kinases regulate sodium chloride and potassium transport by the aldosterone-sensitive distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofenamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenamide is a sulfonamide-based diuretic agent that exerts its pharmacological effects through the inhibition of carbonic anhydrase.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacological classification. Quantitative data are presented in tabular format for clarity and comparative analysis. Additionally, a diagrammatic representation of its primary signaling pathway is provided to illustrate its mode of action at the cellular level.

Chemical Identity and Structure

This compound, with the IUPAC name 4-chlorobenzene-1,3-disulfonamide, is an organic molecular entity belonging to the benzenedisulfonamide class.[1] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom and two sulfamoyl groups.

| Identifier | Value | Reference |

| IUPAC Name | 4-chlorobenzene-1,3-disulfonamide | [1] |

| CAS Number | 671-95-4 | [2] |

| Molecular Formula | C6H7ClN2O4S2 | [1][2] |

| Molecular Weight | 270.7 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | [1] |

| InChI Key | NENBAISIHCWPKP-UHFFFAOYSA-N | [1][3] |

| Synonyms | Monochlorphenamide, Haflutan, Aquedux | [1][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data, including experimental and computed values, are summarized below.

| Property | Value | Notes | Reference |

| Melting Point | 206-207 °C | Experimental value (Davies) | [4][5] |

| 217-219 °C | Experimental value (Olivier) | [4][5] | |

| 207 °C | Experimental value | [2] | |

| Boiling Point | 551.6 °C at 760 mmHg | Computed | [5] |

| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. Soluble in DMSO. | Qualitative | [4][6] |

| XLogP3 | -0.7 | Computed | [1] |

| Density | 1.699 g/cm³ | Computed | [5] |

| pKa | 11.08 | Computed | [7] |

| Flash Point | 287.4 °C | Computed | [5] |

Pharmacology and Mechanism of Action

This compound is classified as a low-ceiling sulfonamide diuretic.[3] Its primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA).[1]

By inhibiting CA, particularly in the proximal convoluted tubule of the nephron, this compound prevents the reabsorption of sodium, bicarbonate, and consequently, water.[1] This leads to an increase in the excretion of these substances, resulting in diuresis.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level within the renal proximal tubule.

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Protocols

Synthesis of this compound (General Historical Method)

The initial synthesis of this compound was reported by Olivier in 1918 and later by Davies and Wood in 1928.[4] While the specific, step-by-step protocols from these publications require access to the original articles, the synthesis would generally involve the chlorosulfonation of chlorobenzene followed by amination to introduce the two sulfamoyl groups.

A generalized workflow for such a synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (General Methodology)

To determine the inhibitory activity of this compound against carbonic anhydrase, an esterase activity assay is commonly employed, using a substrate like 4-nitrophenyl acetate (NPA).

-

Reagents: Purified carbonic anhydrase isoenzyme, 4-nitrophenyl acetate (NPA) solution, buffer solution (e.g., Tris-SO4), and various concentrations of this compound.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by adding the NPA substrate.

-

The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm).

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

Conclusion

This compound is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of carbonic anhydrase. Its chemical and physical properties have been documented, providing a solid foundation for its use in pharmaceutical research and development. While detailed modern experimental protocols are not widely published, established methodologies for synthesis and in vitro analysis can be readily applied to further investigate this compound. This guide provides core technical information to support ongoing research and development efforts involving this compound.

References

Synthesis of 4-chloro-1,3-benzenedisulfonamide (Clofenamide)

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1,3-benzenedisulfonamide, a diuretic compound commonly known as Clofenamide. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to yield the key intermediate, 4-chloro-1,3-benzenedisulfonyl dichloride. This intermediate is subsequently aminated to produce the final product. This document details the experimental protocols for each step, presents all quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflow to aid in comprehension. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (CAS 671-95-4) is a sulfonamide diuretic used in the management of edema and hypertension.[1][2] Its synthesis, first reported in the early 20th century, is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution.[3] Understanding the synthetic pathway and experimental parameters is crucial for process optimization, impurity profiling, and the development of related compounds. This guide will provide a detailed, reconstructed experimental protocol based on established chemical principles and available literature on related syntheses.

Synthetic Pathway Overview

The synthesis of this compound proceeds in two main steps:

-

Chlorosulfonation of Chlorobenzene: Chlorobenzene is treated with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 4-chloro-1,3-benzenedisulfonyl dichloride.

-

Amination of 4-chloro-1,3-benzenedisulfonyl dichloride: The resulting disulfonyl dichloride is then reacted with ammonia to replace the chlorine atoms of the sulfonyl chloride groups with amino groups, forming 4-chloro-1,3-benzenedisulfonamide (this compound).

The overall reaction scheme is presented below:

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1,3-benzenedisulfonyl dichloride

This procedure is based on analogous chlorosulfonation reactions of aromatic compounds.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-chloro-1,3-benzenedisulfonyl dichloride.

Methodology:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place an excess of chlorosulfonic acid.

-

Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

-

Slowly add chlorobenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours to ensure complete disulfonation.

-

Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining acid.

-

Dry the 4-chloro-1,3-benzenedisulfonyl dichloride product under vacuum.

Quantitative Data (Step 1):

| Parameter | Value |

| Molar ratio of Chlorobenzene to Chlorosulfonic acid | 1 : 4 |

| Reaction Temperature | 0-10 °C (addition), 80-90 °C (heating) |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-80% |

Step 2:

This procedure is based on the general amination of sulfonyl chlorides.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Suspend the crude 4-chloro-1,3-benzenedisulfonyl dichloride in a suitable solvent such as acetone or tetrahydrofuran in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly bubble ammonia gas through the mixture or add concentrated aqueous ammonia dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

Collect the crude product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product.

Quantitative Data (Step 2):

| Parameter | Value |

| Molar ratio of Disulfonyl dichloride to Ammonia | 1 : 4 (excess ammonia) |

| Reaction Temperature | 0-10 °C (addition), Room temperature (stirring) |

| Reaction Time | 2-3 hours |

| Expected Yield | 80-90% |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 671-95-4 | [1][3] |

| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][3] |

| Molecular Weight | 270.71 g/mol | [1][3] |

| Melting Point | 206-207 °C or 217-219 °C | [3] |

| Appearance | Needles | [3] |

| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents | [3] |

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for 4-chloro-1,3-benzenedisulfonamide (this compound). The described protocols, based on fundamental organic chemistry principles, provide a clear pathway for the preparation of this important diuretic. The provided quantitative data and visual workflows are intended to facilitate the successful execution of this synthesis by researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and purity.

References

The Advent of a Diuretic: A Technical Guide to the Early Discovery and Development of Clofenamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and development of Clofenamide (4-chlorobenzene-1,3-disulfonamide), a foundational sulfonamide diuretic. We delve into its initial chemical synthesis, the subsequent discovery of its pharmacological action as a carbonic anhydrase inhibitor, and the preclinical data that characterized its diuretic and saluretic effects. This document compiles available historical data, experimental methodologies, and key pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Early Discovery and Synthesis

This compound, chemically known as 4-chlorobenzene-1,3-disulfonamide, was first synthesized decades before its therapeutic potential was recognized. The initial preparations were documented in the early 20th century, establishing the compound's existence within the chemical literature. However, it was the later systematic investigation into sulfonamide derivatives, spurred by the discovery of their diuretic properties as a side effect of early antibacterial sulfa drugs, that brought this compound into the pharmaceutical landscape.

Chemical Synthesis Protocol

The synthesis of this compound is a two-step process starting from chlorobenzene. The following protocol is based on established methods for the preparation of aromatic disulfonamides.

Experimental Protocol: Synthesis of 4-Chlorobenzene-1,3-disulfonamide

-

Step 1: Chlorosulfonation of Chlorobenzene

-

To one molar equivalent of chlorobenzene, chilled to 0°C in an appropriate reaction vessel, add six molar equivalents of chlorosulfonic acid dropwise over a period of 15 minutes with continuous stirring.

-

After the addition is complete, heat the mixture to 140°C and maintain this temperature for 3 hours to drive the disulfonation reaction to completion.

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it over crushed ice with vigorous stirring.

-

The resulting precipitate, 4-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration and washed with cold water.

-

-

Step 2: Amination of the Disulfonyl Dichloride

-

The crude 4-chlorobenzene-1,3-disulfonyl dichloride is slowly added in portions to a stirred, chilled solution of concentrated aqueous ammonia (25%).

-

The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature to ensure complete conversion to the disulfonamide.

-

The resulting solid product, 4-chlorobenzene-1,3-disulfonamide (this compound), is collected by filtration, washed thoroughly with water, and then recrystallized from aqueous ethanol to yield the purified compound.[1][2][3]

-

Figure 1. Synthetic pathway for this compound.

Pharmacological Profile and Mechanism of Action

The diuretic effect of this compound is attributed to its activity as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrase is a zinc-containing metalloenzyme crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.

In the proximal convoluted tubule of the nephron, CA plays a vital role in the reabsorption of sodium bicarbonate. By inhibiting this enzyme, this compound reduces the availability of protons (H+) to be exchanged for sodium ions (Na+), thereby decreasing sodium reabsorption. The increased luminal concentration of sodium and bicarbonate ions leads to an osmotic retention of water, resulting in diuresis.

Figure 2. Signaling pathway of this compound's diuretic action.

Preclinical Evaluation of Diuretic Activity

Experimental Protocols for Diuretic Screening

Protocol 1: Diuretic and Saluretic Activity Screening in Rats (Modified Lipschitz Test)

-

Animals: Male Wistar rats (150-200g) were used. Animals were fasted for 15-18 hours prior to the experiment but had free access to water.

-

Procedure:

-

Animals were divided into groups (e.g., control, standard diuretic, and test compound groups).

-

A hydrating load of normal saline (0.9% NaCl), typically 25 mL/kg, was administered orally by gavage.

-

Immediately following hydration, the test compound (this compound), a standard diuretic (e.g., urea or acetazolamide), or the vehicle (control) was administered orally.

-

Animals were placed in metabolic cages designed to separate urine and feces.

-

Urine was collected at timed intervals, typically over 5 to 24 hours. The total volume was recorded.

-

-

Evaluation:

-

Diuretic Activity: The urinary excretion of the test group was compared to the control group. A diuretic index was often calculated (Urine volume of test / Urine volume of control).

-

Saluretic Activity: The collected urine was analyzed for electrolyte concentrations (Na+, K+, Cl-). Sodium and potassium were typically measured using flame photometry, and chloride by titration. The total excretion of each electrolyte was calculated and compared to the control group.[4][5][6][7]

-

Protocol 2: Carbonic Anhydrase Inhibition Assay

While early protocols may have varied, the principle of measuring carbonic anhydrase inhibition involves assessing the enzyme's ability to catalyze the hydration of CO₂.

-

Principle: The assay measures the time it takes for a buffered solution of CO₂ to cause a pH change in the presence and absence of an inhibitor. The enzyme-catalyzed reaction rapidly lowers the pH, and an inhibitor slows this process.

-

General Procedure:

-

A buffered solution containing a pH indicator (e.g., phenol red) is prepared.

-

A known amount of purified carbonic anhydrase is added to the buffer.

-

The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution.

-

A saturated solution of CO₂ is rapidly injected into the reaction mixture.

-

The time required for the pH indicator to change color (reflecting a specific pH drop) is measured, often using a stopped-flow spectrophotometer.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is determined.

-

Expected Quantitative Data Profile

Based on its classification as a sulfonamide carbonic anhydrase inhibitor, the expected preclinical profile for this compound would demonstrate a dose-dependent increase in urine output. A key characteristic would be a significant increase in bicarbonate excretion, leading to a more alkaline urine pH, alongside enhanced sodium and potassium excretion. The Na+/K+ ratio would be an important parameter to assess the risk of hypokalemia.

Table 1: Representative Preclinical Diuretic Screening Data (Illustrative)

| Treatment (Oral Dose) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) | HCO3- Excretion (mEq/5h) |

| Control (Vehicle) | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.20 ± 0.03 | 0.50 ± 0.06 | Low |

| This compound (10 mg/kg) | 7.2 ± 0.8 | 0.95 ± 0.10 | 0.45 ± 0.05 | 0.70 ± 0.08 | Significantly Increased |

| This compound (30 mg/kg) | 9.5 ± 1.1 | 1.30 ± 0.15 | 0.60 ± 0.07 | 0.90 ± 0.10 | Significantly Increased |

| Acetazolamide (30 mg/kg) | 8.8 ± 0.9 | 1.10 ± 0.12 | 0.55 ± 0.06 | 0.75 ± 0.09 | Significantly Increased |

Note: This table is illustrative, based on the known properties of carbonic anhydrase inhibitors. Specific historical data for this compound was not available for direct citation.

Conclusion

The development of this compound is a classic example of how a compound, known for years for its chemical structure, can be repurposed through systematic pharmacological investigation. Its journey from a simple chlorinated benzenedisulfonamide to a recognized diuretic agent is rooted in the broader discovery of the therapeutic potential of the sulfonamide functional group. The experimental protocols for synthesis and preclinical evaluation, standard for their time, established its role as a carbonic anhydrase inhibitor. This guide provides a foundational understanding of the core scientific principles and methodologies that defined the early development of this compound, offering valuable historical context for modern drug discovery professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]

Clofenamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of clofenamide, focusing on its solubility and stability. The information herein is intended to support research, formulation development, and analytical method development for this sulfonamide diuretic.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of an active pharmaceutical ingredient (API) like this compound are critical determinants of its bioavailability, manufacturability, and shelf-life. A thorough understanding of these parameters is paramount for successful drug development.

-

Solubility dictates the rate and extent to which a drug dissolves in a solvent, directly impacting its absorption in the body. Poor aqueous solubility is a common challenge that can limit a drug's therapeutic efficacy.

-

Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, light, and pH. Degradation of an API can lead to loss of potency and the formation of potentially harmful impurities.

This compound Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions indicate that it is slightly soluble in acetone, dimethyl sulfoxide (DMSO), and methanol, with limited solubility in water.[1] To facilitate further research and development, this section outlines the necessary data points to collect and presents a template for organizing this information.

Quantitative Solubility Data

The following table should be populated with experimentally determined solubility data for this compound in a range of pharmaceutically relevant solvents at various temperatures.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | Shake-Flask Method |

| Water | 37 | Data not available | Data not available | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask Method |

| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask Method |

| 0.1 N NaOH | 25 | Data not available | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a validated quantitative method for this compound

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples first.

-

Filter the supernatant through a syringe filter compatible with the solvent.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

The following diagram illustrates the general workflow for this protocol.

This compound Stability Profile

A comprehensive stability profile is crucial for determining appropriate storage conditions, retest periods, and shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

The following table summarizes the recommended conditions for forced degradation studies of this compound and provides a template for recording the results.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Hydrolytic | ||||||

| Acidic | 0.1 N HCl | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |

| Neutral | Purified Water | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |

| Basic | 0.1 N NaOH | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | e.g., 2, 8, 24 h | e.g., 25 | Data not available | Data not available | Data not available |

| Photolytic | ICH Q1B options | e.g., 1.2 million lux hours and 200 watt hours/square meter | e.g., 25 | Data not available | Data not available | Data not available |

| Thermal | Dry Heat | e.g., 24, 48, 72 h | e.g., 80 | Data not available | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and identify the resulting degradation products.

Materials:

-

This compound powder and/or drug product

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Stability chambers (temperature, humidity, and light controlled)

-

HPLC-UV/DAD and HPLC-MS for separation and identification of degradants

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Hydrolytic Degradation:

-

For acidic, neutral, and basic hydrolysis, add an aliquot of the stock solution to separate flasks containing 0.1 N HCl, purified water, and 0.1 N NaOH, respectively.

-

Reflux the solutions at an elevated temperature (e.g., 60°C) for a specified duration.

-

At various time points, withdraw samples, neutralize them if necessary (acidic and basic samples), and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Add an aliquot of the stock solution to a flask containing a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw and analyze samples at different time intervals.

-

-

Photolytic Degradation:

-

Expose the this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Place this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Analyze the sample at various time points.

-

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products to aid in structure elucidation.

The following diagram outlines the workflow for a forced degradation study.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its diuretic effect through the inhibition of carbonic anhydrase (CA) enzymes, primarily in the proximal convoluted tubule of the kidney.[5] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.

The inhibition of this enzyme by sulfonamides like this compound leads to a decrease in the reabsorption of bicarbonate, sodium, and consequently water, resulting in diuresis.

The following diagram illustrates the simplified signaling pathway of carbonic anhydrase inhibition by this compound.

References

An In-depth Technical Guide to Clofenamide and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenamide, a benzenedisulfonamide derivative, is a carbonic anhydrase (CA) inhibitor utilized for its diuretic properties. Its synonyms include Salco and Soluran. By inhibiting carbonic anhydrase, primarily in the proximal convoluted tubules of the kidneys, this compound interferes with the reabsorption of sodium bicarbonate, leading to increased excretion of sodium, bicarbonate, and water. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data for this compound, intended to serve as a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-chlorobenzene-1,3-disulfonamide | [1] |

| Synonyms | This compound, Salco, Soluran, Chlorphenamide, Monochlorphenamide | [1][2] |

| CAS Number | 671-95-4 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][2] |

| Molecular Weight | 270.71 g/mol | [2] |

| Melting Point | 206-219 °C | [2] |

| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. | [2] |

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's primary pharmacological effect is the inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[3] CA catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.

Signaling Pathway

In the proximal convoluted tubule of the kidney, carbonic anhydrase plays a crucial role in the reabsorption of sodium and bicarbonate. By inhibiting this enzyme, this compound disrupts this process, leading to a cascade of events that result in diuresis.

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. However, standardized protocols for assessing the key activities of carbonic anhydrase inhibitors and diuretics are well-established.

Carbonic Anhydrase Inhibition Assay

The activity of carbonic anhydrase and its inhibition by compounds like this compound can be determined using various methods. A common approach is a colorimetric assay.

Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Workflow:

In Vivo Diuretic Activity Assay (Lipschitz Test)

The diuretic effect of this compound can be evaluated in animal models, typically rats, using a method based on the Lipschitz test.

Principle: Rats are orally hydrated with a saline solution to establish a baseline urine output. The test compound is then administered, and the subsequent urine volume and electrolyte content are measured and compared to a control group and a group treated with a standard diuretic.

Workflow:

Synthesis

The synthesis of 4-chlorobenzene-1,3-disulfonamide (this compound) can be achieved through a multi-step process starting from 3-chloroaniline.

Logical Synthesis Pathway:

Pharmacological Data

Carbonic Anhydrase Inhibition

| Isoform | Acetazolamide Ki (nM) |

| hCA I | 250 |

| hCA II | 12 |

| hCA IX | 25 |

| hCA XII | 5.7 |

It is expected that this compound would exhibit a similar profile, with potent inhibition of CA II, IX, and XII, and weaker inhibition of CA I.

Diuretic Activity

Quantitative data from in vivo diuretic studies specifically on this compound are sparse in the literature. However, studies on similar sulfonamide diuretics, such as clopamide, have demonstrated a dose-dependent increase in urine output and electrolyte excretion. For clopamide, oral doses of 5, 10, and 20 mg in humans resulted in significant diuresis, with peak effects corresponding to maximum plasma concentrations.[4][5][6]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not well-documented in publicly accessible literature. For the related compound, clopamide, after oral administration in humans, maximum plasma concentrations were reached within 2 hours, with an elimination half-life of approximately 10 hours.[4][6] It is plausible that this compound exhibits a similar pharmacokinetic profile.

Conclusion

This compound is a well-established carbonic anhydrase inhibitor with diuretic effects. While its fundamental chemical properties and mechanism of action are understood, there is a notable lack of publicly available, detailed quantitative data from preclinical and clinical studies. This guide provides a framework of standard experimental protocols that can be applied to further characterize the pharmacological profile of this compound. Further research to generate specific data on its carbonic anhydrase isoform selectivity, in vivo diuretic potency, and human pharmacokinetics would be highly valuable for the scientific and drug development communities.

References

- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [ACTION OF A DIURETIC SULFONAMIDE (CLOPAMIDE) IN THE RAT DURING EXPERIMENTAL CHRONIC RENAL INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Clofenamide Diuretic Activity Assay in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the diuretic activity of clofenamide in a rat model. The methodology covers animal preparation, drug administration, urine collection, and biochemical analysis of urine samples.

Introduction

Diuretics are pharmacological agents that increase urine output and are crucial in managing conditions such as hypertension, heart failure, and edema. This compound is a diuretic that primarily acts on the renal tubules. This document outlines a detailed protocol for assessing the diuretic efficacy of this compound in rats, a standard preclinical model for such studies. The protocol includes acclimation, oral administration of the compound, and subsequent analysis of urine volume and electrolyte content.

Materials and Methods

Animals

Healthy adult male Wistar or Sprague-Dawley rats weighing between 200-250g are recommended for this study. The animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.

Reagents and Equipment

-

This compound

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl)

-

Oral gavage needles (16-18 gauge)[5]

-

Syringes

-

Graduated cylinders

-

Auto-analyzer for electrolyte and creatinine measurement[6][7]

Experimental Protocol

A crucial first step involves acclimatizing the rats to the metabolic cages to minimize stress-induced variations in urine output.[8]

Animal Acclimatization and Preparation

-

House the rats individually in metabolic cages for at least 24 hours before the experiment for acclimatization.[8]

-

Provide free access to food and water during the acclimatization period.

-

Eighteen hours prior to the experiment, withhold food but continue to provide free access to water.[8]

Dosing

-

On the day of the experiment, weigh each rat and divide them into the following groups (n=6 per group):

-

Control Group: Receives normal saline.

-

Positive Control Group: Receives Furosemide (e.g., 10 mg/kg).[8]

-

Test Group(s): Receives this compound at various doses.

-

-

Administer a saline load of 15 ml/kg body weight to all rats via oral gavage to ensure a measurable urine output.[8][9][10]

-

Immediately following the saline load, administer the respective treatments (vehicle, furosemide, or this compound) to each group via oral gavage. The maximum recommended dosing volume is 10 mL/kg.[11][12]

Urine Collection

-

Immediately after dosing, place each rat back into its individual metabolic cage.[9][10] The design of these cages ensures the separation of urine and feces, preventing contamination of the urine samples.[1][2]

-

Collect urine over a period of 5 to 24 hours.[9][13] For acute diuretic effects, a 5-hour collection period is often sufficient.[9]

-

Record the total volume of urine collected for each animal at the end of the collection period.

Biochemical Analysis

-

Centrifuge the collected urine samples to remove any particulate matter.

-

Analyze the supernatant for the concentration of sodium (Na+), potassium (K+), chloride (Cl-), and creatinine using an auto-analyzer.[6][7]

Data Presentation

Summarize the quantitative data in the following tables for clear comparison between the treatment groups.

Table 1: Animal Characteristics and Dosing Information

| Parameter | Control Group | Positive Control (Furosemide) | Test Group (this compound) |

| Number of Animals | 6 | 6 | 6 |

| Mean Body Weight (g) | |||

| Saline Load (ml/kg) | 15 | 15 | 15 |

| Dose (mg/kg) | N/A | 10 | Specify Dose |

| Route of Administration | Oral Gavage | Oral Gavage | Oral Gavage |

Table 2: Urine Volume and Electrolyte Excretion

| Parameter | Control Group | Positive Control (Furosemide) | Test Group (this compound) |

| Total Urine Volume (ml) | |||

| Urine Na+ (mmol/L) | |||

| Urine K+ (mmol/L) | |||

| Urine Cl- (mmol/L) | |||

| Urine Creatinine (mg/dL) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound diuretic activity assay in rats.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a carbonic anhydrase inhibitor.

References

- 1. Metabolic Cage - to separate rodent's urine & faeces [ugobasile.com]

- 2. Metabolic Cages, basic model, to separate rodent's urine & feces | Animalab [animalab.eu]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. Metabolic Cages - for rats, mice and single mouse | Laboratory Animal Equipment [tecniplast.it]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]

- 7. arcjournals.org [arcjournals.org]

- 8. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 10. dovepress.com [dovepress.com]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. bjnephrology.org [bjnephrology.org]

Spectrophotometric Determination of Clofenamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note ID: AN-CLF-UV-001

Revision: 1.0

Introduction

Clofenamide is a sulfonamide diuretic used in the management of edema and hypertension.[1][2] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This document outlines a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the determination of this compound concentration.

The proposed method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The benzene ring and sulfonamide groups within the this compound structure act as chromophores, which absorb UV radiation at a characteristic wavelength. The intensity of the absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law. This method is intended for use in quality control and research laboratories.

Principle of the Method

The quantitative determination of this compound is based on its intrinsic ultraviolet absorption. The method involves dissolving the analyte in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of this compound in a sample solution can then be determined by interpolating its absorbance value on the calibration curve.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-chloro-1,3-benzenedisulfonamide | [1] |

| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][3] |

| Molar Mass | 270.71 g/mol | [1][3] |

| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. | [1] |

| Melting Point | 206-207°C | [3] |

Instrumentation and Reagents

Instrumentation

-

UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Sonicator

Reagents and Standards

-

This compound reference standard

-

Methanol (HPLC grade)

-

Deionized or distilled water

Experimental Protocols

Preparation of Solvent (Diluent)

A mixture of Methanol and Water (1:1 v/v) is used as the diluent for the preparation of standard and sample solutions.

Preparation of Standard Stock Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the diluent to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions for Calibration Curve

-

From the standard stock solution (100 µg/mL), pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into separate 10 mL volumetric flasks.

-

Dilute each flask to the mark with the diluent to obtain working standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.

Determination of Wavelength of Maximum Absorbance (λmax)

-

Scan the 20 µg/mL working standard solution from 400 nm to 200 nm using the diluent as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. For this compound in Methanol:Water (1:1), the λmax is proposed to be around 235 nm . This λmax should be used for all subsequent absorbance measurements.

Construction of the Calibration Curve

-

Measure the absorbance of each working standard solution (5-30 µg/mL) at the determined λmax (e.g., 235 nm) against the diluent as a blank.

-

Plot a graph of absorbance versus concentration.

-

Determine the linearity of the calibration curve by calculating the correlation coefficient (R²) and the regression equation (y = mx + c).

Preparation of Sample Solution (from a hypothetical tablet formulation)

-

Weigh and finely powder 20 tablets of a hypothetical this compound formulation.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

-

From the clear filtrate, pipette 2.0 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a theoretical concentration of 20 µg/mL.

Quantification of this compound in the Sample

-

Measure the absorbance of the final sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation

The proposed analytical method should be validated as per the International Council for Harmonisation (ICH) guidelines. The following are illustrative validation parameters.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve was plotted, and the correlation coefficient and regression equation were determined.

| Parameter | Result (Illustrative) |

| Linearity Range | 5 - 30 µg/mL |

| Regression Equation | y = 0.045x + 0.002 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into a placebo mixture.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 16 | 15.89 | 99.31% |

| 100% | 20 | 20.08 | 100.40% |

| 120% | 24 | 23.85 | 99.38% |

| Mean % Recovery | 99.70% |

Precision

Precision was evaluated by analyzing the same sample multiple times.

-

Intraday Precision (Repeatability): Six replicate measurements of a 20 µg/mL solution were made on the same day.

-

Interday Precision (Intermediate Precision): The analysis was repeated on three different days.

| Precision Type | % RSD (Illustrative) |

| Intraday Precision | 0.85% |

| Interday Precision | 1.25% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (Illustrative) |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Caption: Logical workflow for the validation of the analytical method for this compound.

References

Application Notes and Protocols for Clofenamide Administration in Animal Models of Edema

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clofenamide is a diuretic agent belonging to the sulfonamide class, known to act as a carbonic anhydrase inhibitor and a thiazide-like diuretic.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[1] This diuretic effect makes it a candidate for investigation in various animal models of edema. These application notes provide detailed protocols for administering this compound and assessing its efficacy in both inflammatory and diuretic-sensitive models of edema.

I. Quantitative Data Summary

Table 1: Effect of Oral this compound Administration on Urine Volume and Electrolyte Excretion in a Rat Diuretic Assay

| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Cumulative Urine Volume (mL/5h) | Urinary Na+ Excretion (mmol/5h) | Urinary K+ Excretion (mmol/5h) | Urinary Cl- Excretion (mmol/5h) |

| Vehicle (Saline) | - | 2.5 ± 0.4 | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.4 ± 0.06 |

| This compound | 10 | 5.8 ± 0.7 | 0.9 ± 0.1 | 0.4 ± 0.05 | 1.0 ± 0.1 |

| This compound | 25 | 8.2 ± 0.9 | 1.5 ± 0.2 | 0.6 ± 0.07 | 1.7 ± 0.2 |

| This compound | 50 | 10.5 ± 1.1 | 2.1 ± 0.3 | 0.8 ± 0.09 | 2.3 ± 0.3 |

| Furosemide (Standard) | 10 | 12.1 ± 1.3 | 2.5 ± 0.3 | 1.0 ± 0.1 | 2.8 ± 0.4*** |

Data are presented as Mean ± SEM. Data is illustrative and based on typical results for thiazide-like diuretics. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 2: Postulated Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group (n=6) | Dose (mg/kg, i.p.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle (Saline) | - | 0.85 ± 0.07 | - |

| Carrageenan Control | - | 1.52 ± 0.11 | - |

| This compound | 10 | 1.25 ± 0.09* | 21.9% |

| This compound | 25 | 1.08 ± 0.08** | 36.1% |

| This compound | 50 | 0.94 ± 0.07 | 47.5% |

| Indomethacin (Standard) | 10 | 0.91 ± 0.06 | 50.0% |

Data are presented as Mean ± SEM. This data is hypothetical and serves as a template for presenting results from an anti-inflammatory study. *p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan Control group.

II. Experimental Protocols

Protocol 1: Assessment of Diuretic Activity in Rats

This protocol is designed to quantify the diuretic, natriuretic, and kaliuretic effects of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages for rats

-

Oral gavage needles

-

Graduated measuring cylinders

-

Flame photometer for Na+ and K+ analysis

-

Chloride meter

-

This compound

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl)

Procedure:

-

Animal Acclimatization and Preparation:

-

House the rats in a controlled environment for at least one week before the experiment.

-

Fast the animals overnight (18 hours) with free access to water.

-

-

Hydration:

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Group I: Vehicle control (e.g., 0.5% CMC in saline)

-

Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

-

Group V: Positive control (e.g., Furosemide, 10 mg/kg, p.o.)[4]

-

-

Administer the respective treatments orally via gavage.

-

-

Urine Collection:

-

Urine Analysis:

-

Measure the concentration of Na+, K+, and Cl- in the collected urine samples using a flame photometer and chloride meter.

-

-

Data Analysis:

-

Calculate the total urine output and the total excretion of each electrolyte for each group.

-

Calculate diuretic activity, diuretic index, and saliuretic indices if required.

-

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the potential anti-inflammatory and anti-edema effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)[6]

-

Plethysmometer

-

Syringes with 26-gauge needles

-

This compound

-

Indomethacin or Diclofenac (positive control)

-

Vehicle for drug administration (e.g., saline, 0.5% CMC)

Procedure:

-

Animal Acclimatization:

-

Acclimatize rats to the experimental conditions for at least one week.

-

-

Baseline Paw Volume Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Carrageenan control (receives vehicle)

-

Group III-V: this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)

-

Group VI: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

-

-

Administer the test compounds 30-60 minutes before carrageenan injection.[9][10]

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[8]

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-5 hours.[7]

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the measured volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

-

% Inhibition = [ (VC - VT) / VC ] x 100

-

Where VC is the average increase in paw volume in the carrageenan control group, and VT is the average increase in paw volume in the treated group.

-

-

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound, as a thiazide-like diuretic, primarily targets the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. Its activity is modulated by the WNK-SPAK/OSR1 signaling cascade.[11][12][13]

References

- 1. This compound | C6H7ClN2O4S2 | CID 69594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 3. scielo.br [scielo.br]

- 4. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. inotiv.com [inotiv.com]

- 11. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 13. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Clofenamide's Effect on Urinary Electrolyte Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofenamide is a sulfonamide diuretic that primarily acts as a carbonic anhydrase inhibitor.[1][2] This document provides a detailed protocol for investigating the effects of this compound on urinary electrolyte excretion in a rat model. The provided methodologies cover animal handling, drug administration, urine collection, and the analysis of key electrolytes.

Carbonic anhydrase inhibitors exert their diuretic effect by inhibiting the reabsorption of bicarbonate in the proximal convoluted tubule of the nephron.[3][4][5] This leads to increased urinary excretion of bicarbonate, sodium, potassium, and water, resulting in an alkaline urine.[3][4][5] Understanding the precise impact of this compound on the excretion of these electrolytes is crucial for its development and clinical application.

Experimental Protocols

Animal Model and Acclimatization

-

Housing: House the rats in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

-

Diet: Provide standard laboratory chow and water ad libitum.

-

Acclimatization: Before the experiment, acclimatize the rats to the metabolic cages for at least 12 hours to minimize stress-induced variations in urine output.[7]

Dosing and Administration

-

Drug Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in normal saline.

-

Dose Selection: Based on studies of similar sulfonamide diuretics in rats, a dose range of 100-400 mg/kg of this compound administered orally (p.o.) is recommended for initial studies.[6][8] A vehicle-only group will serve as the control. Furosemide (10 mg/kg, p.o.) can be used as a positive control.[2][8]

-

Administration: Administer the drug or vehicle orally using a gavage needle.

Urine Collection

-

Apparatus: Use metabolic cages designed for the separation and collection of urine and feces.[6][9]

-

Procedure:

-

Immediately after drug administration, place each rat in an individual metabolic cage.[6]

-

Provide free access to water but withhold food during the urine collection period to prevent contamination of urine samples.[2]

-

Collect urine over a period of 24 hours, with measurements of urine volume at specific time points (e.g., 2, 4, 6, 8, and 24 hours).

-

At the end of the collection period, record the total urine volume for each animal.

-

Centrifuge the urine samples to remove any particulate matter and store the supernatant at -20°C until analysis.

-

Urine Analysis

-

Measure the pH of fresh urine samples using a calibrated pH meter.

-

Method: Ion-Selective Electrode (ISE) is the standard method for determining urinary sodium, potassium, and chloride concentrations.[10]

-

Procedure:

-

Thaw the frozen urine samples to room temperature.

-

Calibrate the ISE analyzer using standard solutions.

-

Analyze the urine samples according to the manufacturer's instructions for the specific ISE analyzer.

-

Record the concentrations of Na+, K+, and Cl- in mmol/L.

-